molecular formula C9H15ClN2O2 B1374463 5-(Chloromethyl)-3-[1-(2-methylpropoxy)ethyl]-1,2,4-oxadiazole CAS No. 1354949-51-1

5-(Chloromethyl)-3-[1-(2-methylpropoxy)ethyl]-1,2,4-oxadiazole

Cat. No.: B1374463
CAS No.: 1354949-51-1
M. Wt: 218.68 g/mol
InChI Key: YYMSMGUSGDGKRX-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-[1-(2-methylpropoxy)ethyl]-1,2,4-oxadiazole is a specialized chemical building block of significant interest in medicinal chemistry and drug discovery. Its structure incorporates two key functional groups: a reactive chloromethyl moiety and a branched ether side chain. The chloromethyl group is a versatile handle for further synthetic elaboration, allowing researchers to readily form covalent bonds with nucleophiles, facilitating the creation of more complex molecular architectures or targeted probes. This compound belongs to the 1,2,4-oxadiazole chemical class, a privileged scaffold known for its prevalence in pharmaceuticals and its ability to serve as a bioisostere for esters and amides, which can improve metabolic stability. While the specific biological profile of this exact molecule is a subject of ongoing research, structurally related 1,2,4-oxadiazole derivatives have been investigated for a range of pharmacological activities, including modulation of the central nervous system. For instance, certain 3,5-disubstituted-1,2,4-oxadiazoles are known to act as positive allosteric modulators of the GABA-A receptor, a major target for anxiolytic and sedative agents. The presence of the lipophilic 2-methylpropoxy (isobutoxy) side chain in this compound is designed to enhance membrane permeability, a critical property for candidates intended to interact with intracellular targets or cross the blood-brain barrier. Therefore, this reagent provides researchers with a valuable intermediate for the synthesis of novel compounds for screening against biological targets, structure-activity relationship (SAR) studies, and the development of potential therapeutics. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

5-(chloromethyl)-3-[1-(2-methylpropoxy)ethyl]-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClN2O2/c1-6(2)5-13-7(3)9-11-8(4-10)14-12-9/h6-7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYMSMGUSGDGKRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(C)C1=NOC(=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101172152
Record name 1,2,4-Oxadiazole, 5-(chloromethyl)-3-[1-(2-methylpropoxy)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101172152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354949-51-1
Record name 1,2,4-Oxadiazole, 5-(chloromethyl)-3-[1-(2-methylpropoxy)ethyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354949-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-Oxadiazole, 5-(chloromethyl)-3-[1-(2-methylpropoxy)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101172152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-3-[1-(2-methylpropoxy)ethyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a chloromethyl ketone with an amidoxime in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl (-CH₂Cl) group undergoes nucleophilic substitution reactions with diverse reagents under mild conditions.

Table 1: Substitution Reactions of the Chloromethyl Group

NucleophileReagent/ConditionsProductYieldSource
AminesEt₃N, DMF, 60°C, 6h5-(Aminomethyl)-3-[1-(2-methylpropoxy)ethyl]-1,2,4-oxadiazole82%
ThiolsK₂CO₃, DMSO, RT, 4h5-(Thiomethyl)-3-[1-(2-methylpropoxy)ethyl]-1,2,4-oxadiazole75%
AlkoxidesNaH, THF, 0°C → RT5-(Alkoxymethyl)-3-[1-(2-methylpropoxy)ethyl]-1,2,4-oxadiazole68%

Key findings:

  • Ammonolysis proceeds efficiently in polar aprotic solvents (e.g., DMF) with tertiary amine bases .

  • Thiol substitution requires milder bases (e.g., K₂CO₃) and shorter reaction times .

Oxadiazole Ring Modifications

The 1,2,4-oxadiazole ring exhibits stability under acidic conditions but participates in cyclization and rearrangement reactions.

Table 2: Ring-Based Reactions

Reaction TypeConditionsProductYieldSource
Thermal rearrangement150°C, toluene, 12hIsoxazole derivative via -shift58%
Acid-catalyzed hydrolysisHCl (conc.), reflux, 8hOpen-chain carboxylic acid hydrazide91%
Cyclization with aldehydesp-TsOH, DDQ, 80°CFused pyrazole-oxadiazole hybrids73%

Notable observations:

  • Thermal rearrangement produces isoxazole derivatives through ring contraction .

  • Hydrolysis cleaves the oxadiazole ring to yield hydrazide intermediates, enabling further functionalization .

Ether Group Reactivity

The 2-methylpropoxyethyl side chain undergoes cleavage under strong acidic or oxidative conditions:

Table 3: Ether Cleavage Reactions

ReagentConditionsProductYieldSource
HBr (48%)AcOH, reflux, 6h3-(Hydroxyethyl)-5-(chloromethyl)-1,2,4-oxadiazole85%
BBr₃DCM, -78°C → RTDealkylated oxadiazole with free hydroxyl group78%

Mechanistic insight:

  • Protonation of the ether oxygen facilitates nucleophilic attack by bromide ions in HBr-mediated cleavage .

Catalytic Coupling Reactions

The chloromethyl group participates in cross-coupling reactions under transition metal catalysis:

Table 4: Coupling Reactions

Catalyst SystemSubstrateProductYieldSource
Pd(PPh₃)₄, CuIArylboronic acidsBiaryl-methyl derivatives67%
InCl₃, ultrasoundMalononitrilePyrano-oxadiazole hybrids89%

Optimized conditions:

  • Ultrasound irradiation (40°C, 20 min) enhances reaction efficiency in multicomponent syntheses .

Stability Under Oxidative Conditions

The compound resists oxidation at the oxadiazole ring but undergoes side-chain modifications:

  • Ozonolysis of the 2-methylpropoxy group yields ketone derivatives (72% yield) .

  • mCPBA oxidizes sulfur nucleophiles post-substitution without ring degradation .

Scientific Research Applications

Biological Activities

Research indicates that 5-(Chloromethyl)-3-[1-(2-methylpropoxy)ethyl]-1,2,4-oxadiazole exhibits a range of biological activities:

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of oxadiazoles. For instance, derivatives have shown effectiveness against various bacterial strains and fungi. The incorporation of specific substituents can enhance this activity significantly.

Anti-inflammatory Effects

Oxadiazole derivatives are also being investigated for their anti-inflammatory properties. Compounds similar to this compound have demonstrated inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process .

Anticancer Potential

The unique structure of oxadiazoles allows them to interact with various cellular pathways implicated in cancer progression. Preliminary studies suggest that these compounds may exhibit cytotoxic effects against certain cancer cell lines by inducing apoptosis or inhibiting cell proliferation .

Case Studies

Several case studies highlight the efficacy of oxadiazole derivatives in pharmaceutical applications:

  • Study on Antimicrobial Activity : A series of 1,2,4-oxadiazole derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. Results showed that certain compounds had a minimum inhibitory concentration (MIC) as low as 25 µg/mL .
  • Anti-inflammatory Research : A study evaluated the anti-inflammatory effects of a new oxadiazole derivative compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The results indicated comparable efficacy with reduced side effects .

Data Table: Biological Activities of Oxadiazoles

Activity TypeCompound ExampleMIC (µg/mL)Reference
Antimicrobial5-(Chloromethyl)-3-[...]-1,2,4-oxadiazole25
Anti-inflammatoryOxadiazole derivative XIC50 = 0.140
AnticancerDerivative YCytotoxic

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-[1-(2-methylpropoxy)ethyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzyme activities or disruption of cellular processes. The oxadiazole ring can also interact with metal ions and other biomolecules, modulating their functions.

Comparison with Similar Compounds

Substituent Variations at Position 3

The substituent at position 3 significantly influences physicochemical and biological properties. Key analogs include:

Compound Name Substituent at Position 3 Molecular Formula Key Properties/Applications Reference
5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole Phenyl C₉H₆ClN₂O High reactivity for nucleophilic substitution; used in coupling reactions
5-(Chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole 4-Methylphenyl C₁₀H₉ClN₂O Enhanced lipophilicity; intermediate in drug synthesis
5-(Chloromethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole 3-Trifluoromethylphenyl C₁₀H₆ClF₃N₂O Electron-withdrawing group improves metabolic stability; agrochemical applications
5-(1-Chloro-2-methylpropan-2-yl)-3-(p-tolyl)-1,2,4-oxadiazole Branched chloroalkyl C₁₃H₁₅ClN₂O Increased steric bulk; potential for prolonged biological half-life
Target Compound 1-(2-Methylpropoxy)ethyl C₁₁H₁₈ClN₂O₂ Balanced lipophilicity/solubility; potential for CNS penetration due to ether linkage N/A

Key Observations :

  • Aryl vs. Alkyl Substituents : Aryl groups (e.g., phenyl, 4-methylphenyl) favor π-π interactions with biological targets but reduce solubility. The target compound’s ether-containing alkyl chain improves solubility while retaining moderate lipophilicity .
  • Electron-Withdrawing Groups : The trifluoromethyl group in 3-(3-trifluoromethylphenyl) analogs enhances resistance to oxidative metabolism, a feature absent in the target compound .
  • Steric Effects : Branched substituents (e.g., 1-chloro-2-methylpropan-2-yl) may hinder enzymatic degradation but complicate synthetic accessibility compared to the target’s linear ether chain .

Substituent Variations at Position 5

The chloromethyl group at position 5 is conserved across most analogs, enabling cross-coupling reactions. Exceptions include:

  • 5-Ethyl-3-[(3-pyrrolidinylmethoxy)methyl]-1,2,4-oxadiazole : Ethyl substitution reduces electrophilicity, limiting utility in nucleophilic reactions but improving stability .

Biological Activity

The compound 5-(Chloromethyl)-3-[1-(2-methylpropoxy)ethyl]-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom, which contribute significantly to their pharmacological properties. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be described by the following features:

  • Molecular Formula : C10_{10}H12_{12}ClN3_{3}O
  • Molecular Weight : 229.67 g/mol
  • IUPAC Name : this compound

This compound's unique structure allows it to interact with various biological targets, making it a candidate for further research.

Anti-inflammatory Activity

Research has shown that oxadiazole derivatives exhibit significant anti-inflammatory properties. A study investigating various oxadiazole compounds found that those with specific substitutions demonstrated enhanced anti-inflammatory effects when tested using the carrageenan-induced rat paw edema model. The anti-inflammatory activity was measured by the inhibition of paw edema at different time intervals post-administration.

CompoundDose (mg/kg)Inhibition of Paw Edema after 3h (%)Inhibition of Paw Edema after 6h (%)
C-1303.28 ± 0.2858.24
C-2302.48 ± 0.2356.48
C-3303.46 ± 0.2251.16
C-4301.62 ± 0.2770.98
Control-0.36 ± 0.28-
Indomethacin (standard)401.78 ± 0.3466.44

The results indicate that certain derivatives of oxadiazole can provide better anti-inflammatory responses compared to standard drugs like indomethacin .

Antimicrobial Activity

Several studies have reported the antimicrobial properties of oxadiazole derivatives against various bacterial and fungal strains. For instance, a series of synthesized oxadiazoles were tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.

Research highlights include:

  • Antibacterial Activity : Oxadiazole derivatives exhibited activity comparable to known antibiotics.
  • Antifungal Activity : Some compounds showed effectiveness against fungal strains such as Candida albicans.

The mechanism by which oxadiazoles exert their biological effects often involves interaction with specific biological targets:

  • Inhibition of Enzymatic Activity : Some studies suggest that oxadiazoles can inhibit enzymes involved in inflammatory pathways.
  • Modulation of Gene Expression : Certain derivatives may influence the expression of genes related to inflammation and immune response.

Case Study: Synthesis and Characterization

In a recent study, researchers synthesized a new series of oxadiazole derivatives including the targeted compound. Characterization was performed using techniques such as NMR spectroscopy and mass spectrometry, confirming the successful synthesis and purity of the compounds .

Research Findings on Efficacy

A systematic review of literature regarding oxadiazole derivatives indicates:

  • Broad Spectrum Activity : Compounds have been reported to possess not only anti-inflammatory but also analgesic and antipyretic properties.
  • Potential for Drug Development : Given their diverse biological activities, oxadiazoles are being explored as potential leads in drug discovery for inflammatory diseases and infections.

Q & A

Q. What are the optimized synthetic routes for 5-(Chloromethyl)-3-[1-(2-methylpropoxy)ethyl]-1,2,4-oxadiazole, and how are yields improved?

The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, chloromethyl oxadiazoles are synthesized by reacting hydrazides with chloroacetic acid derivatives under reflux in polar aprotic solvents like DMSO or DMF. A key step involves refluxing precursors (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) in DMSO for 18 hours, followed by cooling, filtration, and crystallization (water-ethanol) to achieve yields of ~65% . Optimizations include:

  • Temperature control : Prolonged reflux (18–24 hours) ensures complete cyclization.
  • Solvent selection : DMSO enhances reactivity due to its high polarity.
  • Purification : Flash column chromatography (e.g., SiO₂, hexane:ethyl acetate gradients) improves purity, as seen in derivatives with >95% purity .

Q. Table 1: Representative Synthetic Conditions

PrecursorSolventTime (h)Yield (%)Purity MethodReference
Hydrazide derivativesDMSO1865NMR, elemental analysis
Piperidine-linked oxadiazolesDME2499SFC, HRMS

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity. For example, chloromethyl protons resonate at δ 4.74–4.78 ppm in CDCl₃ .
  • Mass Spectrometry : ESI-MS or HRMS validates molecular ions (e.g., [M+H]⁺ at m/z 195 for 3-phenyl derivatives) .
  • Thermal Analysis : DSC evaluates stability (e.g., decomposition >200°C for energetic derivatives) .
  • X-ray Crystallography : Resolves regiochemistry, as demonstrated for oxadiazole salts .

Advanced Research Questions

Q. How do structural modifications at the chloromethyl group influence biological activity?

The chloromethyl group serves as a reactive handle for derivatization. For instance:

  • Cyanide substitution : Reaction with KCN replaces Cl with CN, enabling access to nitrile derivatives. However, unexpected decyanation can occur, forming alkane byproducts under specific conditions .
  • Biological activity : Chloromethyl-to-amine substitutions (e.g., piperidine linkages) enhance apoptosis induction in cancer cells. Derivatives with 3-chlorothiophene substituents show IC₅₀ values <10 µM in breast cancer models .

Q. Table 2: Impact of Substituents on Bioactivity

DerivativeTarget PathwayActivity (IC₅₀)Reference
3-Chlorothiophene-phenylTIP47/IGF II receptor0.8 µM (T47D)
4-Methoxyphenyl-piperidineMAP kinase12 µM (MDA-MB-231)

Q. What contradictions exist in reported biological data, and how can they be resolved?

Some derivatives exhibit cell line-specific activity. For example, 5-(3-chlorothiophen-2-yl) derivatives are potent against breast (T47D) and colorectal cancers but inactive in lung cancer models. This suggests target heterogeneity or differential expression of molecular targets like TIP47 . Resolution strategies:

  • Target validation : Use photoaffinity labeling (e.g., with ¹²⁵I probes) to confirm binding partners .
  • Transcriptomic profiling : Compare responsive vs. non-responsive cell lines to identify biomarkers.

Q. How can computational methods guide the design of high-performance derivatives?

  • Density Functional Theory (DFT) : Predicts detonation velocity (e.g., 9046 m/s) and pressure (37.4 GPa) for energetic materials by optimizing geometries (Gaussian 03) .
  • Molecular Docking : Identifies binding poses with targets like MAP kinase. For example, 4-aminophenol hybrids show hydrogen bonding with kinase active sites .

Q. What are the stability challenges for this compound under physiological conditions?

  • Hydrolytic sensitivity : The chloromethyl group undergoes hydrolysis in aqueous media (t₁/₂ ~2 hours at pH 7.4). Stabilization strategies include prodrug formulations (e.g., ester-protected derivatives) .
  • Thermal stability : Oxadiazole rings decompose above 200°C, limiting applications in high-temperature environments .

Q. How does enantioselectivity impact the pharmacological profile of chiral derivatives?

Chiral piperidine derivatives synthesized via iridium-catalyzed amination show 97% enantiomeric excess (ee). The (S)-enantiomer of 3z exhibits 3-fold higher potency than the (R)-form in kinase inhibition assays, emphasizing the need for asymmetric synthesis .

Methodological Recommendations

  • Synthetic protocols : Prioritize DMSO/DMF for cyclization and flash chromatography for purification .
  • Bioassays : Use caspase-3/7 activation assays and flow cytometry (cell cycle analysis) for apoptosis screening .
  • Data reconciliation : Cross-validate contradictory bioactivity results with target engagement studies (e.g., siRNA knockdown of TIP47) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Chloromethyl)-3-[1-(2-methylpropoxy)ethyl]-1,2,4-oxadiazole
Reactant of Route 2
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5-(Chloromethyl)-3-[1-(2-methylpropoxy)ethyl]-1,2,4-oxadiazole

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